molecular formula C12H17N3O2 B7509979 N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

Numéro de catalogue B7509979
Poids moléculaire: 235.28 g/mol
Clé InChI: WVEGKSXHWAJVGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells. By inhibiting the signaling pathways of cytokines such as IL-2, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. However, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide also has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the study of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One direction is to investigate its efficacy in the treatment of other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its long-term safety and efficacy in clinical trials. Finally, there is a need to develop more potent and selective JAK3 inhibitors that can overcome the limitations of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide.

Méthodes De Synthèse

The synthesis of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves the reaction of 3-acetyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridazine with N,N-dimethylcyclopropylamine in the presence of a catalyst such as trifluoroacetic acid. The reaction yields the desired product in good yield and purity.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide was shown to be effective in the treatment of rheumatoid arthritis, with a significant reduction in disease activity and improvement in clinical symptoms. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to be effective in the treatment of psoriasis, with a significant reduction in skin lesions and improvement in quality of life.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGKSXHWAJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.